
Quinine hydrobromide
Overview
Description
Quinine hydrobromide (C${20}$H${24}$N${2}$O${2}$·HBr) is a hydrobromic acid salt of quinine, a naturally occurring alkaloid derived from the bark of Cinchona species. It retains the core quinoline structure of quinine but incorporates a hydrobromide moiety, which enhances its solubility and stability compared to the free base form . This compound has historically been used in medicinal applications, particularly for nocturnal muscle cramps due to its muscle relaxant properties . Its mechanism involves modulation of sodium and calcium ion channels, reducing skeletal muscle excitability .
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinine hydrobromide can be synthesized from quinine, which is extracted from the bark of the cinchona tree. The extraction process involves using an organic solvent to isolate the alkaloids from the bark. The alkaloids are then precipitated out from the acidified aqueous layer by adjusting the pH using sodium hydroxide solution. The precipitate is purified, and this compound is crystallized at ambient temperature .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from cinchona bark, followed by purification and crystallization processes. The use of advanced techniques such as solvent extraction and crystallization ensures high yield and purity of the final product .
Chemical Reactions Analysis
Degradation
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Retro-Claisen Cleavage : Quininone (a derivative) undergoes cleavage with amyl nitrate and sodium ethoxide to yield ethylquininate and oximino compounds .
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Radical-Mediated Pathways : Degradation via single-electron transfer (SET) processes has been observed in reactions involving Grignard reagents .
Domino Rearrangement peri-Annulation
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Reagents : 9-chloro-9-deoxyquinine + 1,8-diiodonaphthalene Grignard .
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Mechanism : Radical-mediated coupling and rearrangement yield a pentacyclic product with a fused naphthalene ring.
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Conditions : Toluene, 85–90°C, 18 hours.
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Outcome : 30% yield of 1 (CHNO), confirmed via ESI-MS and EPR .
Asymmetric Catalysis
Quinine hydrobromide’s framework enables stereoselective transformations:
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Michael Addition : Catalyzes malononitrile addition to α,β-enones with >90% enantiomeric excess (ee) .
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Organocatalysis : Used in Ir-catalyzed hydrogenation of ketones, achieving high diastereoselectivity (dr >20:1) .
Radical Pathways
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SET Processes : Observed in domino rearrangements, with intermediates trapped using DMPO and TEMPO .
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Hydrogen Abstraction : Key step in rearomatization during Grignard-mediated reactions .
Redox Transformations
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Polar Redox Reactions : Amino group oxidation (e.g., bromination) and subsequent carbon-nitrogen bond formation drive quinine derivatization .
Solubility and Stability
Pharmacological Interactions
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Cytochrome P450 Inhibition : Binds to CYP2D6, altering metabolic pathways of co-administered drugs .
Spectroscopic Data
Scientific Research Applications
Antimalarial Treatment
Quinine hydrobromide is primarily used as a treatment for malaria, especially in cases where resistance to other antimalarial drugs, such as chloroquine, has developed. It acts as a blood schizonticide, targeting the Plasmodium falciparum parasite responsible for the most severe form of malaria.
Case Study: Efficacy in Malaria Treatment
A study conducted in Southeast Asia reported cure rates of 85-87% for patients treated with quinine monotherapy over seven days. This efficacy is comparable to historical data from previous decades, indicating that despite the emergence of drug-resistant strains, quinine remains a viable treatment option .
Study Location | Year | Sample Size | Treatment Regimen | Cure Rate |
---|---|---|---|---|
Thailand | 1984-1985 | 66 children | Quinine | 85% |
Cambodia | 1983 | 119 adults | Quinine + Tetracycline | 92% |
Equatorial Guinea | 1999 | 114 children | Quinine | 94.5% |
Pharmacological Research
Beyond its use in treating malaria, this compound has gained attention in pharmacological research due to its effects on various biological systems.
Taste Receptor Interaction
Recent studies have indicated that quinine stimulates bitter taste receptors (T2Rs) in the airway epithelium. This interaction can enhance innate immune responses by increasing nitric oxide (NO) production and ciliary beat frequency, which may provide insights into airway infections and inflammation .
Case Study: Airway Immune Response
Research demonstrated that quinine's stimulation of T2R receptors could lead to an increased antimicrobial response in the airway. Patients with chronic rhinosinusitis showed reduced sensitivity to quinine, suggesting potential implications for understanding airway defense mechanisms .
Cardiac Applications
This compound also exhibits antiarrhythmic properties, making it relevant in cardiac research. It functions as a potassium channel blocker, which can be beneficial in managing certain cardiac arrhythmias.
Synthesis and Derivatives
Recent advancements have focused on synthesizing quinine derivatives, including this compound, which can serve as building blocks for new medications. Efficient synthesis methods have been developed that minimize waste and reduce the number of steps required to produce complex molecules .
Research Innovations
A team from Tohoku University reported a one-pot synthesis method that enhances the efficiency of producing quinine derivatives. This innovation could lead to improved drug formulations and novel therapeutic agents derived from quinine .
Mechanism of Action
The mechanism of action of quinine hydrobromide involves its interaction with the malaria parasite, Plasmodium falciparum. This compound interferes with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme within the parasite, which ultimately kills it . Additionally, this compound affects muscle membrane and sodium channels, which helps alleviate muscle cramps .
Comparison with Similar Compounds
Structural Analogues of Quinine
Quinine Hydrochloride (C${20}$H${24}$N${2}$O${2}$·HCl)
- Key Differences : The hydrochloride salt has lower solubility in alcohol (1:11 at 25°C) compared to the hydrobromide form.
- Biological Activity : Both salts share antimalarial and muscle relaxant properties, but quinine hydrobromide is preferred for formulations requiring rapid dissolution in polar solvents .
Cinchonine (C${19}$H${22}$N$_{2}$O)
- Structural Variation: Lacks the methoxy group at position 6' of the quinoline ring.
- Activity : Exhibits weaker antimalarial activity but stronger cytotoxicity, limiting its therapeutic use .
Brominated Quinoline Derivatives
2-(3-Bromopropyl)quinoline Hydrobromide (C${12}$H${13}$Br$_{2}$N)
- Substituents : A bromopropyl chain enhances lipophilicity, improving membrane permeability.
- Applications : Shows potent anticancer activity (IC$_{50}$ < 10 μM in leukemia cell lines) but lacks the muscle relaxant effects of this compound .
5-(Bromomethyl)quinoline Hydrobromide (C${10}$H${9}$Br$_{2}$N)
- Reactivity : The bromomethyl group facilitates nucleophilic substitution reactions, making it a versatile intermediate in drug synthesis.
- Biological Targets : Inhibits cytochrome P450 enzymes (e.g., CYP3A4) more effectively than this compound, suggesting utility in drug metabolism studies .
Therapeutic Quinoline Derivatives
Chloroquine (C${18}$H${26}$ClN$_{3}$)
- Structural Differences: Contains a chloroquinoline core with a diethylamino side chain.
- Mechanism: Primarily used as an antimalarial and immunomodulator, acting via lysosomal pH alteration—a distinct pathway from this compound’s ion channel modulation .
8-(Bromoacetyl)quinoline Hydrobromide (C${11}$H${9}$Br$_{2}$NO)
- Activity : Demonstrates superior antimicrobial activity (MIC = 2 μg/mL against S. aureus) due to the bromoacetyl group, which disrupts bacterial cell wall synthesis .
Data Table: Comparative Analysis
Unique Advantages of this compound
- Solubility Profile : Superior aqueous solubility compared to other quinine salts (e.g., sulfate, tannate), enabling parenteral formulations .
- Stereochemical Specificity : The (8α,9R) configuration ensures selective interaction with ion channels, minimizing off-target effects seen in racemic mixtures .
- Regulatory Status : Listed in the WHO Essential Medicines List for muscle cramp management, unlike experimental brominated derivatives .
Biological Activity
Quinine hydrobromide, a salt form of quinine, is primarily recognized for its antimalarial properties. Derived from the bark of the cinchona tree, quinine has been utilized for centuries in treating malaria, particularly against the Plasmodium falciparum species. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical applications.
This compound exhibits several mechanisms that contribute to its antimalarial activity:
- Inhibition of Heme Polymerization : Quinine interferes with the malaria parasite's ability to digest hemoglobin, leading to the accumulation of toxic heme within the parasite. It inhibits heme polymerase, preventing the conversion of toxic heme into non-toxic hemozoin, resulting in parasite death .
- Nucleic Acid and Protein Synthesis Inhibition : The compound also inhibits nucleic acid synthesis and protein synthesis in Plasmodium falciparum, further contributing to its efficacy against malaria .
- Glycolysis Disruption : Quinine disrupts glycolytic pathways within the parasite, impacting its energy metabolism and survival .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic effects:
Parameter | Value |
---|---|
Absorption | 76 - 88% |
Volume of Distribution | 1.43 ± 0.18 L/kg (Healthy Children) |
0.87 ± 0.12 L/kg (Malaria Patients) | |
2.5 to 7.1 L/kg (Single Oral Dose) | |
Protein Binding | Approximately 70% |
Metabolism | Over 80% metabolized by the liver |
This compound is predominantly absorbed through the gastrointestinal tract and exhibits significant protein binding, which influences its distribution and therapeutic effectiveness .
Clinical Applications
This compound is primarily indicated for:
- Treatment of Severe Malaria : It is used parenterally for life-threatening infections caused by chloroquine-resistant Plasmodium falciparum malaria. Its effectiveness is noted particularly in regions where resistance to other antimalarials exists .
- Management of Drug-Induced Thrombocytopenia : While quinine can induce thrombocytopenia through antibody production against platelet glycoproteins, it is also studied for its potential therapeutic roles in managing this condition .
Case Studies and Research Findings
- Efficacy Against Drug-Resistant Malaria : A study indicated that quinine remains effective in treating malaria cases resistant to chloroquine, highlighting its role as a second-line treatment option .
- Pharmacochaperone Activity : Research has identified that quinine can enhance the expression of bitter taste receptors (T2R4), suggesting a broader biological activity beyond its traditional use. This effect may have implications for taste perception and gastrointestinal function .
- Safety Profile : Despite its efficacy, this compound has a notable side effect profile, including potential cardiovascular effects and interactions with other medications. Monitoring during treatment is essential to mitigate risks associated with its use .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of quinine hydrobromide relevant to experimental design?
this compound’s solubility, stability, and bromine content are critical for dosing and formulation studies. For instance, its solubility in water (1:40) and potential bromine-related side effects (e.g., mental depression in prolonged use) must be considered in pharmacokinetic experiments . Methodologically, solubility assays (e.g., gravimetric analysis) and stability tests under varying pH/temperature conditions should precede in vivo studies to ensure reproducibility.
Q. How can researchers standardize analytical methods for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification due to its precision. To standardize protocols, researchers should validate methods using parameters like linearity (0.1–50 µg/mL), recovery rates (>90%), and limit of detection (LOD < 0.05 µg/mL). Cross-validation with mass spectrometry (LC-MS) is recommended to resolve matrix interference in complex samples like plasma .
Q. What ethical considerations apply to preclinical studies involving this compound?
Ethical approval must address bromine accumulation risks in long-term studies. Researchers should design dose-escalation trials with frequent toxicity monitoring (e.g., serum bromide levels) and include control groups to isolate quinine-specific effects from bromine-related adverse outcomes. Institutional Animal Care and Use Committee (IACUC) guidelines should govern humane endpoints .
Advanced Research Questions
Q. How can mixed-methods approaches resolve contradictions in this compound’s antimalarial efficacy data?
Discrepancies between in vitro and in vivo efficacy may arise from bioavailability variations. A mixed-methods design could combine quantitative pharmacokinetic modeling (e.g., compartmental analysis) with qualitative interviews of clinicians to contextualize real-world dosing challenges. For example, qualitative data might reveal non-adherence due to side effects, explaining lower in vivo efficacy despite strong in vitro results .
Q. What statistical strategies are optimal for analyzing dose-response relationships in this compound toxicity studies?
Non-linear regression models (e.g., sigmoidal Emax models) are suitable for dose-response curves. Researchers should account for covariates like patient age and renal function using multivariate analysis. For small sample sizes, Bayesian hierarchical models improve reliability by borrowing strength from prior data. Sensitivity analyses must test assumptions about residual variance .
Q. How can researchers formulate hypothesis-driven research questions for novel applications of this compound (e.g., antiviral studies)?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Quantitative: “Does this compound inhibit SARS-CoV-2 replication in Vero E6 cells at IC50 < 10 µM?” (test via plaque reduction assays).
- Qualitative: “How do clinicians perceive repurposing this compound for emerging viruses?” (explore via semi-structured interviews). Literature reviews should identify gaps, such as understudied mechanisms like viral entry inhibition .
Q. What methodologies address batch-to-batch variability in this compound synthesis for reproducible research?
Implement Quality by Design (QbD) principles:
- Critical Quality Attributes (CQAs): Purity (>98%), residual solvent levels.
- Process Parameters: Reaction temperature, crystallization time. Use design of experiments (DoE) like factorial designs to optimize synthesis conditions. Analytical techniques (e.g., NMR, XRD) should verify structural consistency across batches .
Q. Methodological Best Practices
- Data Contradiction Analysis: Use systematic reviews (PRISMA guidelines) to aggregate disparate findings. For instance, meta-regression can assess if solubility differences explain efficacy variations across studies .
- Questionnaire Design: For qualitative studies on clinical use, employ Likert scales to quantify practitioner attitudes and open-ended questions to capture nuanced feedback .
- Reproducibility: Publish raw datasets, HPLC chromatograms, and statistical code in repositories like Zenodo. Follow the CHAMP checklist for chemical methodology transparency .
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZGBIRSORQVNB-DSXUQNDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
549-47-3 | |
Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:2), (8α,9R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=549-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20203394 | |
Record name | Quinine hydrobromide [NF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14358-44-2, 549-49-5 | |
Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide, (8α,9R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14358-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:1), (8α,9R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=549-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinine hydrobromide [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinine hydrobromide [NF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUININE HYDROBROMIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWF36Q4G6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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